molecular formula C11H13ClFNO2 B8467451 Tert-butyl 4-amino-5-chloro-2-fluorobenzoate

Tert-butyl 4-amino-5-chloro-2-fluorobenzoate

Cat. No. B8467451
M. Wt: 245.68 g/mol
InChI Key: TUQGFIVTGMLYQJ-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

4-Amino-5-chloro-2-fluorobenzoic acid tert-butyl ester (Intermediate 177; 3.0 g, 12.21 mmol) was dissolved in DCM (75 mL) and trifluoroacetic acid (25 mL) added. The mixture was stirred for 1 hour at room temperature and then concentrated to yield the title compound as a pale yellow solid (2.45 g, 100%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:16])[C:7]1[CH:12]=[C:11]([Cl:13])[C:10]([NH2:14])=[CH:9][C:8]=1[F:15])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:14][C:10]1[C:11]([Cl:13])=[CH:12][C:7]([C:6]([OH:16])=[O:5])=[C:8]([F:15])[CH:9]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=C(C=C(C(=C1)Cl)N)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=C(C=C(C(=C1)Cl)N)F)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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